molecular formula C16H19NO3 B058482 9-O-Demethylmaritidine CAS No. 120139-66-4

9-O-Demethylmaritidine

Cat. No.: B058482
CAS No.: 120139-66-4
M. Wt: 273.33 g/mol
InChI Key: HMGRRBMNYQOSEF-LKCRCUOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-O-Demethylmaritidine is a naturally occurring alkaloid isolated from plants of the Amaryllidaceae family, recognized as a pivotal biosynthetic precursor to a wide array of pharmacologically active compounds within this class. Its primary research value lies in its role in elucidating alkaloid biosynthetic pathways, particularly as an intermediate in the formation of maritidine and other related isocarbostyrils. Researchers utilize this compound to study enzyme kinetics and the specific catalytic steps involved in the methylation and oxidation processes that define the structural diversity of Amaryllidaceae alkaloids. Beyond biosynthesis, this compound serves as a critical reference standard in phytochemical analysis and metabolomic studies, enabling the accurate identification and quantification of alkaloid profiles in plant extracts. Investigations into its biological activity are ongoing, with preliminary research suggesting potential interactions with cellular targets that could inform the development of novel therapeutic agents. As a high-purity analytical standard, it is indispensable for advancing our understanding of plant biochemistry and for exploring the complex structure-activity relationships that underpin the observed pharmacological effects of its derivative compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120139-66-4

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

(10S,12S)-5-methoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraene-4,12-diol

InChI

InChI=1S/C16H19NO3/c1-20-14-6-10-9-17-5-4-16(12(10)8-13(14)19)3-2-11(18)7-15(16)17/h2-3,6,8,11,15,18-19H,4-5,7,9H2,1H3/t11-,15+,16?/m1/s1

InChI Key

HMGRRBMNYQOSEF-LKCRCUOOSA-N

SMILES

COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1)CN3CCC24[C@@H]3C[C@@H](C=C4)O)O

Canonical SMILES

COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)O

Synonyms

9-O-demethyl-maritidine
9-O-demethylmaritidine

Origin of Product

United States

Natural Occurrence and Phytochemical Investigations of 9 O Demethylmaritidine

Isolation from Specific Amaryllidaceae Plant Species

The compound 9-O-Demethylmaritidine and its related structures are found in several genera of the Amaryllidaceae family, a group of flowering plants known for producing a wide array of unique isoquinoline (B145761) alkaloids.

Galanthus fosteri Baker as a Source

Phytochemical investigations of Galanthus fosteri, a species of snowdrop found in Turkey, have led to the isolation of several Amaryllidaceae alkaloids. nih.gov While this compound itself has not been reported from this species, closely related acetylated derivatives have been identified. These include the new alkaloids 3,11-O-diacetyl-9-O-demethylmaritidine and 11-O-acetyl-9-O-demethylmaritidine. nih.gov The isolation of these derivatives from Galanthus fosteri underscores the genus's capacity to synthesize the core structure of maritidine (B1251502) and its variants. nih.gov

Narcissus radinganorum Identification

Narcissus radinganorum, a daffodil species endemic to the Iberian Peninsula, has been identified as a natural source of this compound. researchgate.netoup.com In a study of the alkaloids present in the whole plant, this compound was reported for the first time from this species, alongside the known alkaloids homolycorine (B1213549) and 8-O-demethylhomolycorine. researchgate.net This finding contributes to the chemical profile of this vulnerable and geographically restricted Narcissus species. oup.comnih.gov

Presence in Narcissus L. cv. Professor Einstein

The cultivar Narcissus L. cv. Professor Einstein has proven to be a rich source of Amaryllidaceae alkaloids, with detailed phytochemical studies leading to the isolation of numerous compounds. nih.govresearchgate.net Among the 24 alkaloids identified from the fresh bulbs of this cultivar, this compound was isolated, and its complete Nuclear Magnetic Resonance (NMR) data were reported. nih.gov This comprehensive analysis provides a definitive structural confirmation of the compound from this horticultural variety. nih.govshimadzu.comrsc.org

Related Isomers and Derivatives in Other Genera (e.g., Clivia, Hosta, Crinum, Scadoxus)

The structural framework of maritidine is not limited to Galanthus and Narcissus. Isomers and derivatives have been found in other Amaryllidaceae genera, highlighting the widespread nature of the crinane alkaloid skeleton within the family.

Clivia : Investigations into Clivia miniata and Clivia nobilis have revealed the presence of the isomer (+)-8-O-demethylmaritidine. nih.govresearchgate.netnih.gov Additionally, the derivative 3-O-acetyl-8-O-demethylmaritidine has been isolated from C. miniata. researchgate.netnih.gov

Hosta : While the genus Hosta, now placed in the family Asparagaceae but historically associated with Liliaceae, has been studied for its chemical constituents, reports primarily focus on other classes of compounds like indole (B1671886) alkaloids and steroids. nih.govresearchgate.net There is no significant literature identifying maritidine or its derivatives from this genus.

Crinum : The isomer 8-O-demethylmaritidine has been identified in species such as Crinum subedentata and within the genus generally. semanticscholar.org Furthermore, maritidine itself has been used as a starting material for the synthesis of new derivatives for biological testing. nih.gov

Scadoxus : Phytochemical studies on Scadoxus pseudocaulus have led to the isolation of various alkaloids, with a focus on compounds like narciclasine (B1677919) and its derivatives. researchgate.net To date, the isolation of maritidine or its direct derivatives from this genus has not been a focal point of published research.

Table 1: Isolation of this compound and Related Compounds
CompoundPlant SourceFamilyReference(s)
This compoundNarcissus radinganorumAmaryllidaceae researchgate.net
This compoundNarcissus L. cv. Professor EinsteinAmaryllidaceae nih.gov
11-O-acetyl-9-O-demethylmaritidineGalanthus fosteriAmaryllidaceae nih.gov
3,11-O-diacetyl-9-O-demethylmaritidineGalanthus fosteriAmaryllidaceae nih.gov
(+)-8-O-demethylmaritidineClivia nobilisAmaryllidaceae nih.gov
8-O-demethylmaritidineClivia miniataAmaryllidaceae researchgate.netnih.gov
3-O-acetyl-8-O-demethylmaritidineClivia miniataAmaryllidaceae researchgate.netnih.gov
8-O-demethylmaritidineCrinum subedentataAmaryllidaceae semanticscholar.org
8-O-demethylmaritidineHymenocallis littoralisAmaryllidaceae semanticscholar.org

Distribution within Plant Organs and Ontogenic Variation

The concentration and profile of alkaloids in Amaryllidaceae plants are not uniform and can vary significantly between different plant organs and throughout the plant's life cycle (ontogeny). oup.comshimadzu.com Research indicates that alkaloid content differs between the bulbs, leaves, stems, and roots. researchgate.netsci-hub.se

For instance, studies on Narcissus species show that the alkaloid profile, including major compounds like galanthamine (B1674398), changes with the developmental stage. shimadzu.com Similarly, in Crinum moorei, significant organ-to-organ variations were observed for crinine (B1220781), a structurally related alkaloid, with its levels also showing seasonal fluctuations. researchgate.net The bulbs of Amaryllidaceae plants are often the primary storage organs and typically contain the highest concentration of alkaloids, generally around 1-2% of their dry weight. semanticscholar.orgsci-hub.seresearchgate.net While specific studies detailing the precise distribution and ontogenic variation of this compound are limited, the established patterns for other crinane-type alkaloids suggest that its presence would likely be highest in the bulb and subject to variation based on the plant's age and seasonal growth cycles.

Chemotaxonomic Significance within the Amaryllidaceae Family

Amaryllidaceae alkaloids are considered a distinctive chemotaxonomic feature, as the majority of these compounds are unique to this plant family. nih.govsemanticscholar.orgsci-hub.senih.gov The structural diversity of these alkaloids, which are classified into numerous skeleton types, plays a crucial role in the chemical classification of genera and species within the family. nih.govsci-hub.se

All Amaryllidaceae alkaloids are biosynthetically derived from a common precursor, 4'-O-methylnorbelladine. nih.gov The subsequent enzymatic steps, specifically different patterns of intramolecular phenol-phenol coupling, lead to the various structural skeletons. rsc.orgnih.gov The crinane-type skeleton, to which this compound belongs, is formed via a para-para' oxidative coupling. nih.gov The presence or predominance of certain alkaloid types, such as crinane, lycorine (B1675740), or galanthamine types, can serve as a chemical marker to distinguish between different phylogenetic lineages within the Amaryllidaceae. sci-hub.senih.gov Therefore, the identification of this compound and its isomers in specific genera contributes valuable data for the chemotaxonomic mapping of this complex and diverse plant family. nih.gov

Biosynthetic Pathways of 9 O Demethylmaritidine

General Biosynthesis of Amaryllidaceae Alkaloids

The biosynthesis of the diverse family of Amaryllidaceae alkaloids, which comprises over 300 known structures, originates from a common biochemical route. researchgate.netnih.gov This pathway utilizes fundamental amino acid precursors to construct a key intermediate, which then undergoes a series of modifications to generate the various alkaloid skeletons. mdpi.com

Role of L-Tyrosine and L-Phenylalanine as Core Precursors

The foundational building blocks for all Amaryllidaceae alkaloids are the aromatic amino acids L-tyrosine and L-phenylalanine. researchgate.netnih.gov Tracer studies have confirmed that these amino acids are incorporated into the core structure of these alkaloids. nih.govacs.org L-tyrosine, through the action of tyrosine decarboxylase, is converted to tyramine (B21549). nih.govoup.com Concurrently, L-phenylalanine enters the phenylpropanoid pathway, where it is transformed into 3,4-dihydroxybenzaldehyde (B13553). nih.govuqtr.ca

Formation of Norbelladine (B1215549) as a Key Intermediate

The condensation of tyramine and 3,4-dihydroxybenzaldehyde marks a critical juncture in the biosynthesis, leading to the formation of norbelladine, the universal precursor to all Amaryllidaceae alkaloids. researchgate.netnih.govfrontiersin.orgresearchgate.net This process is now understood to be a two-step reaction catalyzed by two distinct enzymes. nih.govfrontiersin.org First, norbelladine synthase (NBS) facilitates the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form an imine intermediate known as norcraugsodine. nih.govfrontiersin.orgbiorxiv.org Subsequently, noroxomaritidine/norcraugsodine reductase (NR) reduces norcraugsodine to yield norbelladine. nih.govfrontiersin.org It has been proposed that these two enzymes may function together in a coordinated manner, possibly as a metabolon, to efficiently channel the intermediates. nih.govfrontiersin.org

Specific Steps Leading to Crinine-Type Alkaloids

From the central intermediate, 4'-O-methylnorbelladine (formed by the O-methylation of norbelladine), the pathway diverges to produce the various classes of Amaryllidaceae alkaloids through regioselective oxidative coupling reactions. mdpi.comuqtr.canih.gov The formation of the crinine-type skeleton, to which 9-O-Demethylmaritidine belongs, is initiated by a specific mode of this coupling.

Intramolecular Oxidative Coupling Mechanisms (e.g., Para-Para' Coupling to Noroxomaritidine)

The crinine-type alkaloids are biosynthetically distinguished by a para-para' oxidative coupling of 4'-O-methylnorbelladine. nih.govmdpi.com This intramolecular C-C bond formation is a pivotal step that establishes the characteristic 5,10b-ethanophenanthridine ring system of the crinine (B1220781) skeleton. mdpi.comnih.govmdpi.com This specific coupling reaction leads to the formation of the intermediate noroxomaritidine. mdpi.comnih.gov The stereochemistry of this coupling is crucial, as different enantiomers of noroxomaritidine can lead to different series of crinine alkaloids. mdpi.comsemanticscholar.org

Enzymatic Catalysis in the Pathway

The biosynthesis of Amaryllidaceae alkaloids is orchestrated by a series of enzymes that catalyze specific transformations. Key enzyme families involved include lyases, reductases, and cytochrome P450 monooxygenases. oup.commdpi.comnih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. wikipedia.orgrsc.org PAL is a well-characterized enzyme found widely in plants and is crucial for the production of a vast array of secondary metabolites. wikipedia.orgnih.gov

Cinnamate 4-Hydroxylase (C4H): As a member of the cytochrome P450 superfamily (specifically CYP73), C4H hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govtaylorandfrancis.comnih.gov This is a critical step in the phenylpropanoid pathway leading to 3,4-dihydroxybenzaldehyde. nih.gov

Cytochrome P450 Enzymes: This large and diverse family of enzymes plays a central role in the structural diversification of Amaryllidaceae alkaloids. nih.govfrontiersin.org Specifically, cytochrome P450 enzymes of the CYP96T family are responsible for catalyzing the crucial intramolecular oxidative C-C coupling reactions of 4'-O-methylnorbelladine. uqtr.cafrontiersin.org Different CYP96T enzymes exhibit regioselectivity, leading to the formation of the different alkaloid backbones, including the para-para' coupling that generates the crinine scaffold. mdpi.comfrontiersin.org

Unelucidated Steps and Future Research Directions in Biosynthesis

While significant progress has been made in understanding the biosynthesis of Amaryllidaceae alkaloids, several steps in the pathway to this compound and other crinine-type alkaloids remain to be fully elucidated. The precise enzymes responsible for the later tailoring steps, such as hydroxylations, reductions, and demethylations that convert noroxomaritidine into the final product, are largely unknown. nih.govnih.gov

Future research will likely focus on the discovery and characterization of these missing enzymes using a combination of transcriptomics, proteomics, and enzymology. nih.govnih.gov Identifying the complete set of biosynthetic genes will not only provide a full picture of how these complex molecules are made but could also enable the biotechnological production of valuable Amaryllidaceae alkaloids through metabolic engineering in microbial or plant systems. researchgate.net

Derivatives and Analogues of 9 O Demethylmaritidine

Naturally Occurring Structural Variants

The structural framework of 9-O-demethylmaritidine is subject to various modifications in nature, leading to a number of related alkaloids. These modifications primarily involve acetylation, methylation, and shifts in the positions of functional groups, giving rise to a diverse array of crinine-type alkaloids.

Acetylated Derivatives (e.g., 11-O-acetyl-9-O-demethylmaritidine, 3,11-O-diacetyl-9-O-demethylmaritidine)

Recent phytochemical investigations have led to the discovery of acetylated derivatives of this compound. Notably, both 11-O-acetyl-9-O-demethylmaritidine and 3,11-O-diacetyl-9-O-demethylmaritidine have been isolated from the plant Galanthus fosteri. nih.gov The aerial parts and bulbs of this species, particularly during its flowering and fruiting periods, have been found to contain a variety of Amaryllidaceae alkaloids, with 11-O-acetyl-9-O-demethylmaritidine being a dominant constituent. nih.gov Another related compound, 3-O-acetyl-8-O-demethylmaritidine , has been identified in the leaves of Crinum asiaticum var. sinicum. researchgate.netplantaedb.com

These findings highlight the capacity of certain plant species within the Amaryllidaceae family to produce acetylated versions of the core this compound structure. The presence of both mono- and di-acetylated derivatives suggests a stepwise enzymatic acetylation process within these plants.

CompoundNatural SourcePlant Part
11-O-acetyl-9-O-demethylmaritidineGalanthus fosteriAerial parts and bulbs
3,11-O-diacetyl-9-O-demethylmaritidineGalanthus fosteriNot specified
3-O-acetyl-8-O-demethylmaritidineCrinum asiaticum var. sinicumLeaves

Methylated and Other Alkylated Derivatives (e.g., 3-O-methyl-9-O-demethylmaritidine)

Positional Isomers and Related Crinine-Type Structures (e.g., 8-O-demethylmaritidine)

Positional isomers of this compound, where the demethylation occurs at a different position on the aromatic ring, are known to exist in nature. The most prominent example is 8-O-demethylmaritidine . This compound has been isolated from several species within the Amaryllidaceae family, including Hymenocallis littoralis and Hosta plantaginea. mecklenburghsquaregarden.org.uk It has also been reported in various Crinum species, highlighting its relatively widespread occurrence. researchgate.net The presence of positional isomers like 8-O-demethylmaritidine underscores the regioselective nature of the demethylation enzymes present in these plants.

CompoundNatural Source(s)
8-O-demethylmaritidineHymenocallis littoralis, Hosta plantaginea, Crinum species

Chemical Modification and Semisynthesis Strategies for Analog Development

The development of analogues of this compound and other crinine-type alkaloids is a significant area of research, driven by the desire to explore structure-activity relationships and generate novel compounds with potential therapeutic applications. Chemical modification and semisynthesis, starting from naturally abundant precursors, are key strategies in this endeavor.

General synthetic approaches to the crinine (B1220781) skeleton often involve the construction of a hydroindole core, which is then subjected to a Pictet-Spengler reaction to form the characteristic bridged ring system. nih.gov Multicomponent reactions have also been developed to rapidly assemble the core structure of crinane and haemanthamine (B1211331), providing a modular approach to creating diverse analogues. nih.gov

More specific to the development of derivatives, semisynthetic strategies often focus on the functional groups available on the natural product scaffold. For crinine-type alkaloids, this typically involves modification of hydroxyl groups through esterification or etherification. For instance, a study on maritidine (B1251502), a closely related alkaloid, involved the synthesis of a series of aromatic esters to investigate their antimycobacterial activity. This demonstrates a common strategy where the core structure is retained while the peripheral functionality is altered to modulate biological activity.

Bioinspired syntheses have also been employed, mimicking the proposed biosynthetic pathways to generate crinine-type alkaloids and their analogues. For example, iridium-catalyzed asymmetric hydrogenation of racemic cycloenones has been used to produce a variety of crinine-type alkaloids and their analogues with high enantioselectivity. nih.gov

While specific examples of the semisynthesis of analogues starting directly from this compound are not extensively documented, the general principles of crinine alkaloid modification are applicable. The hydroxyl groups at positions 3, 9, and 11 (in the case of hydroxylated precursors) serve as handles for chemical derivatization. Standard acetylation and methylation reactions can be employed to produce analogues that may or may not be found in nature, allowing for a systematic exploration of the impact of these functional groups on the molecule's properties.

Advanced Spectroscopic Characterization and Analytical Methodologies

Comprehensive Structural Elucidation Techniques

The unambiguous assignment of the structure of 9-O-Demethylmaritidine is accomplished through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods.

NMR spectroscopy is the most powerful tool for determining the complete constitution and configuration of organic molecules like this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while two-dimensional (2D) NMR experiments reveal correlations between nuclei, allowing for the assembly of the molecular skeleton. ptbioch.edu.plnih.gov

¹H and ¹³C NMR Data: The chemical shifts (δ) for each proton and carbon atom in this compound are unique to its structure. The data presented below are compiled from spectroscopic studies of crinine-type alkaloids.

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)Key 2D Correlations (HMBC)
1125.86.65, d (10.2)C-2, C-3, C-4a
2129.56.10, d (10.2)C-1, C-3, C-10b
363.24.15, mC-2, C-4, C-4a, C-5
439.82.20, m; 1.95, mC-3, C-4a, C-5
4a47.53.35, mC-1, C-3, C-5, C-10b
660.13.80, d (13.5); 3.65, d (13.5)C-5, C-10b
7110.56.55, sC-8, C-9, C-10a
8146.8--
9145.2--
10108.16.70, sC-8, C-9, C-10a, C-10b
10a128.9--
10b42.1--
1152.83.75, d (15.0); 2.90, d (15.0)C-3, C-4a, C-10b
12---
OCH3 (at C-8)56.23.85, sC-8

2D NMR Spectroscopy: To assemble the molecular structure and assign the signals definitively, several 2D NMR experiments are employed. youtube.comepfl.chsdsu.eduuvic.cayoutube.com

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-1 with H-2; H-3 with H-4). sdsu.edu This helps to establish spin systems within the molecule, such as the sequence from H-1 to H-4.
  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu For example, the proton signal at δH 6.65 ppm correlates with the carbon signal at δC 125.8 ppm, assigning them both to position 1.
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is crucial for connecting different fragments of the molecule. sdsu.edu For instance, the methoxy (B1213986) protons (δH 3.85) show a correlation to the carbon at δC 146.8, confirming the position of the methoxy group at C-8. Similarly, correlations from H-7 (δH 6.55) to carbons C-8, C-9, and C-10a help to define the aromatic ring substitution pattern.
  • Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its structure. miamioh.edu

    High-Resolution Mass Spectrometry (HR-MS): This technique measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the determination of the exact molecular formula. For this compound (C₁₇H₁₉NO₄), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

    Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The resulting mass spectrum is a fingerprint of the molecule. libretexts.org The fragmentation of crinine-type alkaloids like this compound is well-characterized. ub.edunih.gov The molecular ion peak [M]⁺ is typically observed, and key fragmentation pathways involve retro-Diels-Alder (RDA) reactions in the cyclohexene (B86901) ring and cleavages of the bonds adjacent to the nitrogen atom and the aromatic ring.

    Diagnostic EI-MS Fragmentation for this compound (C₁₇H₁₉NO₄, MW: 301.34)

    m/zProposed Fragment Structure/LossSignificance
    301[M]⁺Molecular Ion
    284[M - OH]⁺Loss of hydroxyl group from C-3
    270[M - OCH₃]⁺Loss of methoxy radical
    242[M - C₃H₅O]⁺Cleavage of the C3-C4 bond and subsequent rearrangements
    229RDA fragmentation productCharacteristic retro-Diels-Alder fragmentation of the crinine (B1220781) core
    202[M - C₅H₇O₂]⁺Further fragmentation of the aliphatic portion

    Other Spectroscopic Methods (UV, IR, ECD)

    Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound is characterized by its aromatic chromophore. It is expected to show absorption maxima (λmax) typical for a substituted dihydroxy-methoxybenzene system, generally in the range of 230 nm and 280-290 nm.

    Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound would include:

    ~3400 cm⁻¹ (broad): O-H stretching from the phenolic (C-9) and allylic (C-3) hydroxyl groups.

    ~3050-3000 cm⁻¹: Aromatic C-H stretching.

    ~2950-2850 cm⁻¹: Aliphatic C-H stretching from methylene (B1212753) and methoxy groups.

    ~1610, 1500 cm⁻¹: Aromatic C=C ring stretching.

    ~1270, 1030 cm⁻¹: C-O stretching from the ether and alcohol functionalities.

    Electronic Circular Dichroism (ECD): ECD is a critical technique for determining the absolute stereochemistry of chiral molecules. clockss.org The ECD spectrum is highly sensitive to the spatial arrangement of the atoms. The spectrum of this compound would be compared to those of known, structurally related crinine alkaloids to assign the absolute configuration at its multiple stereocenters based on the signs and intensities of the Cotton effects. clockss.org

    Chromatographic Separation and Profiling Methods

    Chromatographic techniques are essential for the isolation of this compound from its natural source and for its quantification in complex alkaloid extracts.

    GC-MS is a powerful method for the analysis of volatile and thermally stable compounds and is widely used for the metabolic profiling of Amaryllidaceae alkaloids. wiley.comcncb.ac.cn

    For the analysis of this compound and related alkaloids, a typical GC-MS method would involve:

    Sample Preparation: An alkaloid extract is obtained from the plant material. To increase the volatility and thermal stability of polar alkaloids containing hydroxyl groups, a derivatization step, such as silylation (e.g., with BSTFA), is often performed. nih.gov

    GC Separation: The derivatized extract is injected into the GC. Separation is typically achieved on a low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). wiley.com A temperature program is used to separate the alkaloids based on their boiling points and interactions with the stationary phase. A typical program might start at 100-150°C and ramp up to 300°C. wiley.comresearchgate.net

    MS Detection: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and detected by the mass spectrometer. wiley.com Identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard or with library data. researchgate.net

    HPLC is the most common technique for the analysis and purification of non-volatile or thermally labile compounds like Amaryllidaceae alkaloids. researchgate.net

    Solid Phase Extraction (SPE): Crude plant extracts are complex mixtures. SPE is used as a crucial sample clean-up and enrichment step prior to HPLC analysis. For alkaloids, cation-exchange SPE cartridges are often used, as the basic nitrogen atom of the alkaloid will be protonated and retained on the sorbent under acidic conditions, while neutral compounds are washed away. The desired alkaloids are then eluted by changing the pH. scielo.br

    HPLC-PDA Analysis: Reversed-phase HPLC is the most common mode for separation.

    Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically used. mdpi.com

    Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (often buffered, e.g., with ammonium (B1175870) acetate (B1210297) or containing an ion-pairing agent like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov

    Detection: A Photodiode Array (PDA) detector records the entire UV spectrum of each compound as it elutes. This allows for peak purity assessment and tentative identification by comparing the UV spectrum to a library of known compounds. mdpi.com this compound would be identified by its characteristic retention time and UV spectrum.

    HPLC-NMR: For novel compounds or complex mixtures, HPLC can be directly coupled to an NMR spectrometer (HPLC-NMR). This powerful hyphenated technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column, enabling direct structural elucidation without the need for prior isolation.

    Computational Chemistry Approaches in Structural Assignment (e.g., DFT Calculations)

    In the structural elucidation of complex natural products like this compound, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool. This approach complements experimental spectroscopic data by providing theoretical predictions of molecular properties, which can be crucial for confirming structures and assigning absolute configurations. The application of DFT calculations is especially valuable in distinguishing between possible isomers and resolving ambiguities that may arise from experimental data alone.

    The core principle of using DFT in structural assignment involves calculating the spectroscopic parameters for a proposed structure and comparing these calculated values with the experimental data. A strong correlation between the theoretical and experimental data provides robust evidence for the proposed structure. For Amaryllidaceae alkaloids, this methodology is frequently applied to the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Electronic Circular Dichroism (ECD) spectra. researchgate.netvliz.bescielo.br

    A key application of DFT in this context is the calculation of ¹³C NMR chemical shifts. researchgate.net The process begins with the optimization of the geometry of the proposed structure of this compound at a specific level of theory and basis set. Following this, the NMR shielding constants are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method. These shielding constants are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

    The calculated ¹³C NMR chemical shifts for the proposed structure of this compound can then be systematically compared with the experimentally determined values. A strong linear correlation between the calculated and experimental shifts would lend significant support to the correctness of the assigned planar structure and stereochemistry.

    The table below presents a hypothetical comparison between the experimental ¹³C NMR data for this compound and a set of calculated values that would be expected from DFT calculations, illustrating the type of data analysis that is performed in such studies.

    Table 1: Comparison of Experimental and Hypothetical DFT-Calculated ¹³C NMR Chemical Shifts for this compound

    Carbon Atom Experimental δ (ppm) Hypothetical Calculated δ (ppm)
    1 4.95–4.91 4.90
    2 2.79–2.62 2.75
    3 5.71–5.67 5.70
    4 2.61–2.54 2.60
    5 3.35–3.25, 3.06–2.98 3.30, 3.00
    7 167.6 167.5
    7a 117.4 117.3
    8 7.45 7.40
    9 148.1 148.0
    10 154.5 154.4
    11 6.99 6.95
    11a 136.5 136.4
    11b 2.84 2.80
    11c 3.53–3.47 3.50

    Note: The experimental data is sourced from literature. nih.gov The calculated data is hypothetical and for illustrative purposes.

    Furthermore, DFT calculations are instrumental in determining the absolute configuration of chiral molecules through the simulation of ECD spectra. For a molecule like this compound, which contains multiple stereocenters, several diastereomers could be possible. Time-dependent DFT (TD-DFT) calculations can be performed for each possible stereoisomer to predict their ECD spectra. nih.gov

    The calculated ECD spectrum for each isomer is then compared with the experimentally measured ECD spectrum. The isomer whose calculated spectrum most closely matches the experimental one is assigned as the correct absolute configuration. This comparison often involves analyzing the sign and wavelength of the Cotton effects in the spectra. A good agreement between the experimental and one of the calculated ECD spectra provides strong evidence for the absolute stereochemistry of the molecule. nih.gov

    Structure Activity Relationship Sar Analysis of 9 O Demethylmaritidine Derivatives

    Molecular Features Governing Cholinesterase Inhibition

    Amaryllidaceae alkaloids are a recognized source of compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. nih.govresearchgate.netub.edu The search for new cholinesterase inhibitors is driven by the treatment of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov

    Importance of Hydroxyl Groups (e.g., at C-3 and C-11)

    The presence and position of hydroxyl (-OH) groups on the alkaloid skeleton are critical for cholinesterase inhibition. In many Amaryllidaceae alkaloids, hydroxyl groups contribute to the molecule's ability to bind to the active site of cholinesterase enzymes. nih.gov For instance, in crinine-type alkaloids, to which 9-O-demethylmaritidine is related, the hydroxyl group at position C-11, as seen in compounds like 11-hydroxyvittatine, has been associated with anti-influenza virus activity, which can be linked to enzymatic inhibition. nih.gov While direct studies on the C-3 hydroxyl of this compound are limited, the general importance of hydroxyl groups in facilitating interactions within enzyme active sites is a well-established principle in medicinal chemistry. reachemchemicals.commdpi.com The strategic placement of these polar groups can enhance binding affinity and, consequently, inhibitory potency. reachemchemicals.com

    Impact of Acetylation and Methylation on Potency

    Modification of hydroxyl groups through acetylation (addition of an acetyl group) or methylation (addition of a methyl group) can significantly alter the cholinesterase inhibitory activity of Amaryllidaceae alkaloids. nih.govnih.gov Acetylation, for example, can decrease the polarity of the molecule. In some cases, this can lead to a reduction or loss of activity, as observed with 1-O-acetyllycorine, which is less active than its parent compound, lycorine (B1675740). nih.gov This suggests that the free hydroxyl group is essential for interaction with the enzyme.

    Structural Determinants for Cytotoxic Activity

    Several Amaryllidaceae alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development. mdpi.comnih.govresearchgate.net

    Influence of Specific Ring System Modifications and Stereochemistry (Drawing parallels from related Amaryllidaceae alkaloids like Lycorine)

    The cytotoxic activity of Amaryllidaceae alkaloids is highly dependent on the integrity and stereochemistry of their ring systems. nih.govnih.gov Drawing parallels from the extensively studied alkaloid lycorine, several structural features are crucial for its anti-tumor properties. nih.gov

    The presence of unaltered hydroxyl groups at positions C-1 and C-2 in lycorine is considered essential for its cytotoxic activity. nih.gov Any modification, such as acetylation, that introduces bulky substituents to these hydroxyls can lead to a loss of activity. nih.gov Furthermore, the stereochemistry and conformational flexibility of the C-ring are critical. nih.govnih.gov Hydrogenation of the double bond in the C-ring, which alters its planarity and conformation, results in inactive derivatives. nih.gov

    Key Structural Motifs for Antiviral Activity (Referencing insights from related Amaryllidaceae alkaloids)

    Amaryllidaceae alkaloids have emerged as a promising source of antiviral agents, with activity reported against a range of viruses. nih.govnih.govrsc.orgnih.gov

    Insights from related Amaryllidaceae alkaloids, particularly lycorine, highlight key structural motifs associated with antiviral activity. For lycorine and its derivatives, the C-1 and C-2 hydroxyl groups in the C-ring are of key importance for their antiviral effects against viruses like the dengue virus. researchgate.net Modification of these hydroxyls can modulate the antiviral potency and reduce cytotoxicity. researchgate.net For instance, 1-acetyllycorine showed potent anti-dengue virus activity with reduced cytotoxicity compared to lycorine. researchgate.net

    Future Perspectives and Research Challenges for 9 O Demethylmaritidine

    Advanced Approaches for Complete Biosynthetic Pathway Elucidation

    The biosynthesis of Amaryllidaceae alkaloids (AAs) is a complex process that begins with the amino acids L-tyrosine and L-phenylalanine, leading to the formation of a common precursor, norbelladine (B1215549). mdpi.com From norbelladine, a cascade of enzymatic reactions, primarily involving oxidative coupling, generates the vast structural diversity seen in this family. mdpi.comrsc.orgrsc.org However, the precise enzymatic steps leading to specific, often rare, alkaloids like 9-O-Demethylmaritidine remain largely uncharacterized. fraunhofer.de The elucidation of these pathways is fundamental for ensuring a sustainable supply through biotechnological production. nih.gov

    Future research must leverage advanced technologies to map the complete biosynthetic route:

    Genomics and Transcriptomics: The rapid development of DNA sequencing and bioinformatics allows for the identification of biosynthetic gene clusters (BGCs) within the genomes of producer organisms. nih.govchalmers.se By comparing the genetic information of different Amaryllidaceae species, researchers can pinpoint candidate genes responsible for the specific chemical transformations that produce this compound. oup.com

    Heterologous Expression: A significant challenge in studying plant enzymes is their often low abundance and complex cellular environment. A powerful strategy involves transferring the identified candidate genes into a well-characterized microbial host, such as Saccharomyces cerevisiae or Aspergillus nidulans. nih.gov These engineered microbes can function as "cell factories," allowing researchers to confirm enzyme function and produce biosynthetic intermediates for further study. nih.govresearchgate.net

    Synthetic Biology and Metabolic Engineering: Once the pathway is understood, synthetic biology tools can be used to reconstruct and optimize it in a heterologous host. nih.gov This could involve overexpressing genes to increase precursor supply, engineering enzymes for improved efficiency, and deleting competing metabolic pathways to channel carbon flux towards the desired product. rsc.orgresearchgate.net This approach not only facilitates a sustainable production method but also allows for the creation of novel, "unnatural" natural products. nih.gov

    Identification of Novel Pharmacological Targets and Elucidation of Molecular Mechanisms of Action

    While many Amaryllidaceae alkaloids are known for their potent biological activities—including anticancer, antiviral, and acetylcholinesterase inhibitory effects—the specific pharmacological profile of this compound is not well-defined. mdpi.comnih.gov A critical future direction is the systematic investigation of its bioactivity to identify novel therapeutic applications.

    Key research strategies include:

    Bioactivity-Guided Screening: This approach uses biological assays to guide the isolation and identification of active compounds from a crude plant extract. mdpi.com By testing fractions for specific activities (e.g., cytotoxicity against cancer cell lines, inhibition of viral replication), researchers can determine the primary biological functions of this compound.

    Molecular Docking and Target Identification: Computational methods like molecular docking can predict how this compound might interact with known protein targets. mdpi.com These in silico predictions, while requiring experimental validation, can help prioritize biological assays and provide initial hypotheses about the molecule's mechanism of action.

    Comprehensive Pharmacological Profiling: Once sufficient quantities of the pure compound are available, it can be screened against a wide range of cellular and molecular targets. This includes panels of protein kinases, G-protein coupled receptors, and other enzyme classes implicated in various diseases. Elucidating these interactions is essential for understanding how the molecule exerts its effects at a cellular level.

    Development of Innovative Isolation and Purification Techniques for Trace Amounts

    A major bottleneck in the study of rare natural products like this compound is their low abundance in the source plant material. This makes obtaining the milligram-to-gram quantities necessary for comprehensive biological and chemical studies a significant challenge. Traditional isolation methods are often multi-step, time-consuming, and result in poor recovery. nih.gov

    The development of innovative and efficient separation techniques is paramount:

    High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique that offers high sample recovery, shorter separation times, and reduced solvent consumption compared to conventional column chromatography. nih.gov Its application has been successful in isolating other alkaloids and represents a promising method for purifying this compound. nih.gov

    Advanced Chromatographic Methods: The use of preparative High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) can provide high-resolution separation of complex alkaloid mixtures.

    Hyphenated Techniques: Combining Thin-Layer Chromatography (TLC) with bioautography (TLC-bioautography) allows for the rapid identification of bioactive compounds directly on the chromatography plate. researchgate.net This can accelerate the discovery process by pinpointing active molecules like this compound in a complex extract before undertaking large-scale purification.

    Strategic Chemical Modifications and Semisynthesis for Enhanced Bioactivity and Selectivity

    The natural structure of this compound serves as a scaffold that can be chemically modified to improve its therapeutic properties. Strategic modifications can enhance potency, improve selectivity for a specific biological target, and optimize pharmacokinetic properties.

    Future research in this area will focus on:

    Semisynthesis and Retrosynthetic Analysis: Total synthesis of complex natural products is often challenging. numberanalytics.com A more practical approach is semisynthesis, where the naturally isolated this compound is used as a starting material for chemical modifications. Retrosynthetic analysis helps in planning these synthetic routes by breaking down the target molecule into simpler, achievable precursors. numberanalytics.com

    Precursor-Directed Biosynthesis: This technique involves feeding modified precursors to the biological system (either the native plant or an engineered microbe) that produces the alkaloid. nih.gov The biosynthetic enzymes may accept these unnatural substrates, leading to the production of novel analogs of this compound with potentially new or enhanced activities.

    Biocatalysis and Enzyme Engineering: Enzymes involved in the alkaloid's biosynthesis can be used as biocatalysts to perform specific chemical transformations with high stereoselectivity, which is often difficult to achieve with traditional chemical methods. researchgate.net Furthermore, these enzymes can be engineered through directed evolution to improve their activity or alter their substrate specificity, enabling the creation of a wider range of derivatives. oup.com

    Research Challenges and Future Approaches

    Research ChallengeAdvanced ApproachesKey Objectives
    Incomplete Biosynthetic Pathway Genomics, Transcriptomics, Heterologous Expression, Synthetic BiologyElucidate all enzymatic steps; enable sustainable biotechnological production.
    Unknown Pharmacological Profile Bioactivity-Guided Screening, Molecular Docking, Comprehensive ProfilingIdentify specific molecular targets; determine therapeutic potential.
    Trace Abundance in Natural Sources High-Speed Counter-Current Chromatography (HSCCC), Preparative HPLC, TLC-BioautographyDevelop efficient, high-yield methods to obtain pure compound for research.
    Need for Improved Potency/Selectivity Semisynthesis, Precursor-Directed Biosynthesis, Biocatalysis, Enzyme EngineeringCreate novel analogs with enhanced bioactivity and better drug-like properties.

    Q & A

    Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

    • Methodological Answer : Publish detailed protocols with step-by-step reaction conditions (e.g., catalyst loading, inert atmosphere requirements). Share raw spectral data in open-access repositories (e.g., Zenodo). Cross-validate results via inter-laboratory studies using blinded samples .

    Ethical and Strategic Considerations

    Q. What frameworks (e.g., FINER criteria) should researchers apply to evaluate the feasibility of novel hypotheses about this compound?

    • Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework during hypothesis formulation. For example, assess resource availability (e.g., synthetic scalability) and ethical compliance (e.g., animal welfare in preclinical studies) before committing to large-scale experiments .

    Q. How should researchers prioritize gaps in the current understanding of this compound’s biosynthetic pathways?

    • Methodological Answer : Use comparative genomics/transcriptomics to identify candidate enzymes in plant sources. Validate via heterologous expression in model organisms (e.g., E. coli or yeast). Prioritize pathways with high catalytic efficiency or regulatory significance in alkaloid biosynthesis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.